molecular formula C17H22O5 B566119 Mono-(4-methyl-7-oxooctyl)phthalate-d4 CAS No. 1332966-00-3

Mono-(4-methyl-7-oxooctyl)phthalate-d4

Cat. No.: B566119
CAS No.: 1332966-00-3
M. Wt: 310.382
InChI Key: UFUNVAIKYOYYBB-KNIGXJNHSA-N
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Description

Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen. This compound is often used as an internal standard in analytical chemistry due to its stability and unique properties. It is a derivative of phthalic acid and is known for its hydrophobic and lipophilic characteristics, making it soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .

Preparation Methods

The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions usually include heating the mixture to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .

Chemical Reactions Analysis

Mono-(4-methyl-7-oxooctyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular receptors and enzymes, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Mono-(4-methyl-7-oxooctyl)phthalate-d4 can be compared with other similar compounds such as:

Properties

CAS No.

1332966-00-3

Molecular Formula

C17H22O5

Molecular Weight

310.382

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D

InChI Key

UFUNVAIKYOYYBB-KNIGXJNHSA-N

SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

Synonyms

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester;  (7-oxo-MMOP)-d4;  7-oxo-MiNP-d4; 

Origin of Product

United States

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